1-Propanol-1-13C

Description

The exact mass of the compound 1-Propanol-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propanol-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

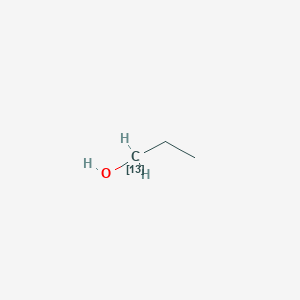

Structure

3D Structure

Properties

IUPAC Name |

(113C)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480195 | |

| Record name | 1-Propanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84615-47-4 | |

| Record name | 1-Propanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-Propanol-1-13C (CAS 84615-47-4)

[1][2]

Core Identity & Physicochemical Profile[3][4][5]

1-Propanol-1-13C is a stable isotope-labeled primary alcohol where the carbon atom at position 1 (the carbinol carbon attached to the hydroxyl group) is substituted with Carbon-13 (

Physicochemical Properties Table[3][4]

| Property | Value / Description | Notes |

| CAS Number | 84615-47-4 | Specific to the 1- |

| Chemical Formula | Or CH | |

| Molecular Weight | 61.09 g/mol | ~1.0 Da shift vs. unlabeled (60.10 g/mol ). |

| Appearance | Clear, colorless liquid | Indistinguishable from unlabeled propanol. |

| Boiling Point | 97 °C | Negligible isotope effect on phase change. |

| Density | 0.804 g/mL (at 25 °C) | Slightly higher than unlabeled due to mass. |

| Isotopic Purity | Typically ≥ 99 atom % | Critical for quantitative NMR/MS. |

| Solubility | Miscible with water, ethanol, ether | |

| Flash Point | 22 °C (Closed Cup) | Highly Flammable. |

Spectroscopic Signature & Characterization

For researchers using 1-Propanol-1-13C as an internal standard or mechanistic probe, the spectroscopic differences are the functional "fingerprint" of the compound.

A. Nuclear Magnetic Resonance (NMR)

The

-

C NMR (Proton Decoupled):

-

Signal Enhancement: The C1 signal (approx. 64.5 ppm ) will appear as a massive singlet, 50–100x more intense than the natural abundance signals at C2 (~26 ppm) and C3 (~10 ppm).

-

Coupling: If proton coupling is enabled, the C1 signal splits into a triplet due to the two attached protons (

Hz). -

C-

-

-

H NMR:

-

The protons at position 1 (methylene group) will exhibit large heteronuclear coupling to the

C nucleus (

-

B. Mass Spectrometry (MS)[7][8]

-

m/z Shift: The molecular ion peak (

) shifts from m/z 60 to 61 . -

Fragmentation: The primary fragment resulting from

-cleavage (loss of ethyl group) would retain the label in the oxygen-containing fragment (

C. Vibrational Spectroscopy (IR)

-

Isotope Shift: The C–O stretching vibration (typically ~1050 cm

) involves the labeled carbon. Due to the increased mass of

Synthesis & Production Logic

The synthesis of 1-Propanol-1-13C is typically achieved via Grignard chemistry to ensure site-specific labeling. This method guarantees that the

Synthetic Workflow (Grignard Route)

-

Precursor: Ethylmagnesium bromide (EtMgBr) provides the C2-C3 chain.

-

Label Source:

C-Formaldehyde ( -

Reaction: Nucleophilic attack of the ethyl group on the carbonyl carbon.

-

Workup: Acidic hydrolysis yields the alcohol.

Figure 1: Site-specific synthesis of 1-Propanol-1-13C via Grignard reaction.

Applications in Drug Development & Metabolism[7][8]

1-Propanol-1-13C serves as a high-fidelity tracer in metabolic flux analysis (MFA) and pharmacokinetic (PK) studies.

A. Metabolic Pathway Tracing

In biological systems, 1-propanol is oxidized to propionic acid.[3] Using the C1-labeled isotopologue allows researchers to track the fate of the carbinol carbon into the carbonyl carbon of propionate, and subsequently into the Krebs cycle (via Succinyl-CoA).

Mechanism:

-

Oxidation Phase I: Alcohol Dehydrogenase (ADH) converts 1-Propanol-1-13C to Propanal-1-13C .

-

Oxidation Phase II: Aldehyde Dehydrogenase (ALDH) converts Propanal-1-13C to Propionate-1-13C .

-

Activation: Propionate-1-13C is converted to Propionyl-CoA (labeled at C1).

Figure 2: Metabolic oxidation pathway of 1-Propanol-1-13C.

B. Internal Standard for Quantitation

In quantitative LC-MS or GC-MS assays, 1-Propanol-1-13C is an ideal internal standard (IS) for measuring propanol levels in blood or fermentation broths.

-

Advantage: It co-elutes with the analyte (negligible retention time shift) but is mass-resolved (M+1).

-

Protocol Note: Ensure the mass resolution of the instrument is sufficient to distinguish m/z 61 from naturally occurring isotopes of the analyte if concentrations are low.

Handling, Stability & Safety

While chemically stable, the

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. It is hygroscopic; moisture uptake will not degrade the label but will affect concentration accuracy.

-

Safety Profile:

-

Stability: Stable indefinitely under recommended storage. The

C nucleus is non-radioactive and does not decay.

References

Sources

1-Propanol-1-13C: Structural Characterization, Molecular Dynamics, and Applications in Metabolic Tracing

Introduction: The Strategic Value of Site-Specific Labeling

As stable isotope-resolved metabolomics (SIRM) and mass spectrometry-based fluxomics advance, the demand for precision tracers has grown exponentially. While uniformly labeled isotopes (e.g., U-13C-Propanol) are useful for broad metabolic profiling, they often result in complex carbon scrambling during downstream enzymatic reactions.

1-Propanol-1-13C provides a targeted analytical window. By selectively substituting the carbon atom bonded to the hydroxyl group (C1) with a Carbon-13 isotope, researchers can track the exact fate of this specific moiety during primary alcohol oxidation and subsequent acyl-CoA metabolism. This whitepaper details the structural parameters, molecular weight derivations, and validated analytical protocols for utilizing 1-Propanol-1-13C in advanced drug development and metabolic research.

Chemical Structure and Physicochemical Properties

The structural integrity of a tracer dictates its behavior in biological systems. 1-Propanol-1-13C is a primary alcohol with the linear formula CH3-CH2-13CH2-OH (SMILES: CC[13CH2]O).

The substitution of a single 12C atom (12.000 Da) with a 13C atom (13.003 Da) introduces a precise mass shift (M+1). The molecular weight of endogenous, unlabeled 1-propanol is 60.09 g/mol , whereas 1-Propanol-1-13C has a computed molecular weight of 61.09 g/mol [1]. This 1.00 Da differential is the cornerstone of its utility in mass spectrometry (MS), allowing the labeled exogenous tracer to be mathematically distinguished from endogenous pools.

Data Presentation: Quantitative Parameters

The following table summarizes the critical physicochemical properties required for accurate experimental design, such as molarity calculations and gas chromatography (GC) programming [1] [2].

| Property | Value | Causality / Significance in Experimental Design |

| Molecular Formula | C2(13C)H8O | Defines the exact M+1 mass shift required for MS target lists. |

| Molecular Weight | 61.09 g/mol | Critical for calculating exact molarity in cell culture dosing. |

| Isotopic Purity | ≥99 atom % 13C | Ensures a high signal-to-noise ratio and minimizes unlabeled background. |

| Density | 0.804 g/mL at 25 °C | Required for accurate volumetric dispensing of the neat liquid. |

| Boiling Point | 97 °C | Informs the initial oven temperature and ramp rates for GC-MS. |

Experimental Workflow: Structural Verification and Purity Assessment

Before introducing 1-Propanol-1-13C into a biological assay, its isotopic purity and structural identity must be validated. Relying solely on vendor certificates can introduce artifacts if the reagent has degraded (e.g., premature oxidation to propionaldehyde). We employ an orthogonal, self-validating system using 13C-NMR and GC-MS.

Protocol 1: Orthogonal Validation of Isotopic Purity

-

Causality: 13C-NMR directly observes the labeled C1 position to confirm site-specificity, while GC-MS confirms the global mass shift and the absence of unlabeled contaminants.

-

Self-Validating Mechanism: The use of internal standards (TMS) and ratiometric analysis ensures the data is instrument-independent.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 µL of 1-Propanol-1-13C in 500 µL of Deuterated Chloroform (CDCl3) containing 0.1% Tetramethylsilane (TMS) as an internal standard.

-

Validation: The TMS peak at 0 ppm ensures the chemical shift axis is absolutely calibrated.

-

-

13C-NMR Acquisition: Acquire the spectrum at 298 K using a 30° pulse angle and a relaxation delay (D1) of 5 seconds.

-

Causality: A long D1 is essential for quantitative integration, ensuring all 13C nuclei return to thermal equilibrium between pulses. The C1 carbon will appear as an intensely enhanced singlet at ~64 ppm.

-

-

GC-MS Analysis: Inject 1 µL of a 1:1000 dilution (in hexane) into a GC-MS equipped with a polar wax column.

-

Causality: A polar stationary phase resolves short-chain alcohols efficiently, preventing peak tailing.

-

-

Mass Shift Verification: Monitor the molecular ion. Unlabeled 1-propanol exhibits an [M]+ at m/z 60. The labeled compound must show an [M]+ at m/z 61. Calculate the m/z 60 to 61 ratio to empirically verify the ≥99% isotopic purity [2].

Orthogonal analytical workflow for validating 1-Propanol-1-13C structural integrity.

Applications in Metabolic Tracing and Drug Development

In drug development, understanding the metabolic fate of alcohol-based excipients or prodrugs is critical for toxicity and pharmacokinetic assessments. 1-Propanol-1-13C acts as a highly specific tracer. It is metabolized by Alcohol Dehydrogenase (ADH) to propionaldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to propionic acid [3].

The Advantage of Site-Specific Labeling: If uniformly labeled propanol (U-13C3) were used, the resulting propionyl-CoA would be fully labeled, complicating the analysis of downstream TCA cycle intermediates due to extensive carbon scrambling. By using 1-Propanol-1-13C, the 13C label is restricted strictly to the carboxyl carbon of propionate. This allows researchers to precisely track the entry of this specific carbon into the methylmalonyl-CoA pathway without background interference.

Protocol 2: In Vitro Metabolic Tracing

-

Cell Culture Dosing: Seed primary human hepatocytes at 1x10^6 cells/well. Replace media with a custom formulation containing 5 mM 1-Propanol-1-13C.

-

Causality: A 5 mM concentration provides sufficient metabolic flux for MS detection without inducing acute alcohol toxicity or overwhelming cellular NAD+ pools.

-

-

Kinetic Quenching: At 0, 15, 30, and 60 minutes, rapidly aspirate the media and quench metabolism using -80 °C 80% methanol.

-

Self-Validation: Time-course sampling ensures that the observed 13C-enrichment is biologically driven (kinetic flux) rather than an artifact of sample preparation or background noise.

-

-

Metabolite Extraction & LC-MS/MS: Centrifuge the lysates at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the +1 Da mass shift transition in propionate (m/z 75 -> 75) and downstream succinate.

Enzymatic oxidation pathway of 1-Propanol-1-13C to Propionic Acid-1-13C.

Conclusion

1-Propanol-1-13C is a precision tool in the analytical chemist's arsenal. Its exact molecular weight of 61.09 g/mol and site-specific isotopic substitution enable high-resolution metabolic tracing and rigorous mass spectrometry normalization. By adhering to self-validating protocols—such as orthogonal NMR/GC-MS verification and kinetic time-course sampling—researchers can ensure absolute data integrity and reproducibility in complex drug development pipelines.

References

-

Title: 1-Propanol-1-13C | C3H8O | CID 12201039 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

- Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL

A Senior Application Scientist's Guide to Positionally Labeled Propanols: 1-Propanol-1-¹³C versus 1-Propanol-2-¹³C

Abstract

Stable isotope labeling is a cornerstone of modern molecular analysis, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify analytes with unparalleled precision.[1][2] Within the repertoire of labeled compounds, positional isomers—molecules where a heavy isotope is placed at a specific atomic position—offer a nuanced tool for asking highly specific biological and chemical questions. This guide provides an in-depth technical comparison of two such isotopologues: 1-Propanol-1-¹³C and 1-Propanol-2-¹³C. We will explore their fundamental structural differences, the resulting distinctions in their analytical signatures (NMR and Mass Spectrometry), and the strategic rationale for selecting one over the other in experimental design. This document is intended for researchers, scientists, and drug development professionals who leverage isotopic labeling to achieve their research objectives.

Introduction: The Significance of Positional Isotopic Labeling

Stable-labeled compounds are molecules where one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). Unlike radioactive isotopes, these are non-radioactive and do not decay, making them safe for a wide range of applications, including human metabolic studies.[1] The incorporation of a heavy isotope imparts a unique mass signature to the molecule without significantly altering its chemical or biological properties.[1] This allows scientists to use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the fate of the labeled molecule within a complex biological or chemical system.[3]

The strategic placement of the ¹³C atom in 1-propanol at either the C1 or C2 position creates two distinct molecular probes. The choice between 1-Propanol-1-¹³C and 1-Propanol-2-¹³C is not arbitrary; it is a critical experimental design decision that directly influences the type of information that can be gleaned from a study.[4][5] This guide will dissect these differences to empower researchers to make informed decisions.

Fundamental Structural and Spectroscopic Differences

The core distinction between the two isomers is the location of the ¹³C atom. In 1-Propanol-1-¹³C, the label is on the terminal carbon atom bonded to the hydroxyl group. In 1-Propanol-2-¹³C, the label is on the central carbon atom.

Caption: Molecular structures of 1-Propanol-1-¹³C and 1-Propanol-2-¹³C.

This subtle structural change gives rise to distinct and predictable differences in their analytical spectra, which are the primary means of their differentiation and utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.

-

¹³C NMR: In a standard proton-decoupled ¹³C NMR spectrum, unlabeled 1-propanol shows three distinct peaks corresponding to its three unique carbon environments.[6]

-

For 1-Propanol-1-¹³C , the signal corresponding to the C1 carbon (typically around 64-65 ppm) will be dramatically enhanced in intensity compared to the other two signals due to the ~99% abundance of ¹³C at that position.

-

For 1-Propanol-2-¹³C , the signal for the C2 carbon (typically around 26-27 ppm) will be the one that is enhanced.

-

-

¹H NMR: The ¹H NMR spectrum is also affected. The ¹³C isotope has a nuclear spin, which couples to adjacent protons. This results in the splitting of the proton signals into doublets (a phenomenon known as ¹³C satellites).

-

In 1-Propanol-1-¹³C , the signal for the two protons on C1 will be split into a large doublet. The signal for the protons on C2 will also show a smaller two-bond coupling to the ¹³C nucleus.

-

In 1-Propanol-2-¹³C , the protons on C2 will be split into a large doublet, and the protons on both C1 and C3 will exhibit smaller two-bond and three-bond couplings, respectively.

-

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While both labeled isomers have the same molecular weight (61.09 g/mol ), their fragmentation patterns upon ionization can be different, providing another layer of differentiation.[7]

The major fragmentation pathway for primary alcohols is alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[8] Another common fragmentation is the loss of water (M-18).

-

For 1-Propanol-1-¹³C:

-

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion [CH₃CH₂¹³CH₂OH]⁺• results in a highly abundant, resonance-stabilized fragment ion [¹³CH₂OH]⁺ at m/z = 32 . This is a one-mass-unit shift from the characteristic m/z 31 base peak in unlabeled 1-propanol.[9][10]

-

Loss of water: This would result in a fragment at m/z 43.

-

-

For 1-Propanol-2-¹³C:

-

Alpha-cleavage: Loss of an ethyl radical ([•¹³CH₂CH₃]) from the molecular ion [CH₃¹³CH₂CH₂OH]⁺• results in the characteristic fragment [CH₂OH]⁺ at m/z = 31 .

-

Alternative Fragmentation: A key fragment for this isomer would involve the loss of the terminal methyl group, leading to a fragment [¹³CH₂CH₂OH]⁺ at m/z 46.

-

Summary of Key Differentiating Properties

| Property | 1-Propanol-1-¹³C | 1-Propanol-2-¹³C | Unlabeled 1-Propanol |

| Molecular Formula | CH₃CH₂¹³CH₂OH | CH₃¹³CH₂CH₂OH | CH₃CH₂CH₂OH |

| Molecular Weight | 61.09 g/mol | ~61.09 g/mol | 60.10 g/mol [11] |

| ¹³C NMR (Enhanced Peak) | ~64-65 ppm (C1) | ~26-27 ppm (C2) | N/A |

| Key MS Fragment (α-cleavage) | [¹³CH₂OH]⁺ at m/z 32 | [CH₂OH]⁺ at m/z 31 | [CH₂OH]⁺ at m/z 31 [9] |

Differential Applications & Experimental Design Rationale

The choice between the two labeled propanols is dictated entirely by the scientific question being asked. The position of the label determines which part of the molecule's backbone is being tracked.

1-Propanol-1-¹³C: Tracing the Functional Group Carbon

The C1 carbon is the site of chemical action in many reactions involving alcohols, such as oxidation.

-

Application 1: Studying Oxidation Mechanisms. When 1-propanol is oxidized, the C1 carbon is converted into an aldehyde (propanal) and then potentially to a carboxylic acid (propanoic acid).[12] By using 1-Propanol-1-¹³C, a researcher can unequivocally track the fate of this specific carbon. For example, in a cell culture study, one could determine if the cells are oxidizing the propanol and incorporating the C1 carbon into other metabolites. The appearance of a ¹³C-labeled propanal or propanoic acid would confirm this pathway.

-

Application 2: Metabolic Flux Analysis (MFA) of C1 Pathways. In metabolic tracing experiments, the goal is to follow the path of atoms through a metabolic network.[4] If an organism is being fed 1-Propanol-1-¹³C, the ¹³C label will trace the entry and subsequent transformations of the C1 carbon. This is invaluable for understanding how xenobiotics or alternative carbon sources are metabolized.

1-Propanol-2-¹³C: Tracking the Carbon Backbone

The C2 carbon represents the core backbone of the propanol molecule. Labeling at this position is ideal for studying reactions or metabolic pathways where the entire propyl group is transferred or rearranged.

-

Application 1: Elucidating Rearrangement Reactions. In synthetic organic chemistry, certain reactions might cause the carbon skeleton to rearrange. Using 1-Propanol-2-¹³C allows a chemist to follow the position of the central carbon, confirming or refuting a proposed reaction mechanism.

-

Application 2: Probing Propyl-Group Incorporation. In some metabolic pathways, an entire propyl unit might be incorporated into a larger molecule. For instance, if studying the biosynthesis of a natural product, feeding the organism 1-Propanol-2-¹³C and then analyzing the final product for the location of the ¹³C label can reveal if and how the propanol contributed to its structure.

Example Experimental Protocol: Tracing Propanol Oxidation in Cell Culture

This protocol provides a framework for using 1-Propanol-1-¹³C to determine if a specific cell line (e.g., a liver cell line like HepG2) can oxidize propanol.

Objective: To trace the metabolic fate of the C1 carbon of 1-propanol in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

1-Propanol-1-¹³C (99 atom % ¹³C)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards for LC-MS (e.g., ¹³C₃-Lactate)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Culture HepG2 cells in standard T-75 flasks until they reach ~80% confluency.

-

Tracer Introduction:

-

Prepare a stock solution of 1-Propanol-1-¹³C in sterile PBS.

-

Remove the standard culture medium from the cells.

-

Add fresh medium containing a final concentration of 1 mM 1-Propanol-1-¹³C. This is the "labeled" condition.

-

For a control group, add medium containing 1 mM of unlabeled 1-propanol.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Metabolite Extraction:

-

After incubation, place the flasks on ice.

-

Aspirate the medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol containing internal standards to the cell monolayer.

-

Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant (containing the extracted metabolites) to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using an LC-MS system capable of high-resolution mass analysis.

-

Monitor for the specific m/z of potential downstream metabolites, such as propanoic acid. Unlabeled propanoic acid has a mass of 74.0368. ¹³C₁-labeled propanoic acid will have a mass of 75.0402.

-

The detection of a significant peak at m/z 75.0402 in the labeled samples, which is absent in the control samples, confirms that the C1 carbon of 1-propanol has been oxidized to propanoic acid.

-

Caption: Workflow for a stable isotope tracing experiment in cell culture.

Conclusion

1-Propanol-1-¹³C and 1-Propanol-2-¹³C are powerful and distinct tools for scientific inquiry. The selection between them is a critical determinant of experimental outcome and hinges on whether the research question pertains to the fate of the functional carbon (C1) or the structural backbone (C2). 1-Propanol-1-¹³C is the superior choice for investigating oxidation reactions and the metabolism of the alcohol functional group. Conversely, 1-Propanol-2-¹³C is ideal for tracking the integrity and incorporation of the propyl chain in metabolic or synthetic pathways. A thorough understanding of their unique spectroscopic signatures and a clear definition of the research objective are paramount for their successful application in advancing our knowledge of complex chemical and biological systems.

References

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propanol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2025, June 10). Stable Isotope Analysis of Alcoholic Beverages: A Review. Retrieved from [Link]

-

Filo. (2025, March 1). Worked example 7 The mass spectrum for propan-1-ol is shown in figure 25.... Retrieved from [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Bentham Science. (2008, May 1). Synthesis of 1-Amino-2-[3-¹³C]propanol Hydrochloride. Retrieved from [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link]

-

Brewing Science. (2025, September 10). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). Botanical and Geographical Origin Identification of Industrial Ethanol by Stable Isotope Analyses of C, H, and O. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Botanical and Geographical Origin Identification of Industrial Ethanol by Stable Isotope Analyses of C, H, and O. Retrieved from [Link]

-

Medium. (2026, February 24). Beyond the Name: Unpacking the Subtle Differences Between 1-Propanol and 2-Propanol. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes. Retrieved from [Link]

-

PubMed. (2025, August 8). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]

-

eScholarship.org. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Retrieved from [Link]

-

Shandong Qibo New Energy Co., Ltd. (2023, March 14). How to distinguish between 1 propanol and 2 propanol?. Retrieved from [Link]

-

NIH PubChem. (n.d.). 1-Propanol. Retrieved from [Link]

-

Frontiers in Plant Science. (n.d.). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct propanol synthesis from CO₂, C₂H₄, and H₂ over Cs–Au/TiO₂ rutile. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Application of isotope labeling experiments and ¹³C flux analysis to enable rational pathway engineering. Retrieved from [Link]

-

NIH PubChem. (n.d.). 1-Propanol-1-¹³C. Retrieved from [Link]

-

YouTube. (2015, September 8). How to make Propanal (propionaldehyde). Retrieved from [Link]

-

ResearchGate. (2025, August 6). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives. Retrieved from [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. brewingscience.de [brewingscience.de]

- 3. escholarship.org [escholarship.org]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Propanol-1-13C | C3H8O | CID 12201039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Worked example 7 The mass spectrum for propan-1-ol is shown in figure 25... [askfilo.com]

- 11. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Advanced Safety and Application Whitepaper: 1-Propanol-1-13C in Isotopic Tracing and NMR Spectroscopy

Executive Summary

In the realm of advanced metabolomics and structural elucidation, 1-Propanol-1-13C (CAS: 84615-47-4) serves as a critical isotopic probe. Unlike its unlabeled counterpart, this compound is engineered with a 99 atom %

As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory checklist, but as a mechanistic guide to preserving the integrity of the isotope while safeguarding the researcher. This whitepaper synthesizes the physicochemical hazards of 1-Propanol-1-13C with field-proven, self-validating protocols for its use in high-stakes drug development and metabolic tracing workflows.

Physicochemical & Isotopic Profiling

To design robust experimental workflows, we must first translate raw SDS data into actionable laboratory intelligence. The introduction of a heavy carbon isotope slightly alters the molecular weight (61.09 g/mol ) compared to unlabeled 1-propanol, which is a critical variable when calculating molarity for precise biological dosing[2].

Table 1: Quantitative Data and Mechanistic Implications

| Property / Hazard Threshold | Value / Code | Mechanistic Implication in the Laboratory |

| Molecular Weight | 61.09 g/mol | Requires recalibration of standard curves to account for the M+1 mass shift. |

| Boiling Point | 97 °C | High volatility; requires handling in sealed systems to prevent isotopic dilution via evaporation. |

| Flash Point | 22 °C (Closed Cup) | Vapors can ignite at ambient room temperature; strictly prohibits open-bench handling. |

| Density | 0.804 g/mL at 25 °C | Lighter than water; biphasic separation may occur temporarily during aqueous media prep. |

| Isotopic Purity | 99 atom % | Ensures maximum signal-to-noise ratio; highly sensitive to atmospheric |

| Primary Hazard Codes | H225, H318, H336 | Dictates the mandatory use of chemical fume hoods and specialized PPE. |

Mechanistic Hazard Analysis

Understanding the causality behind the hazard codes ensures strict adherence to safety protocols.

-

H225 - Highly Flammable Liquid and Vapor: With a closed-cup flash point of 22 °C, 1-Propanol-1-13C generates sufficient vapor pressure at standard room temperature to form explosive mixtures with air. The mechanism of risk here is vapor pooling; propanol vapors are heavier than air and can travel along benchtops to ignition sources (e.g., static discharge from analytical equipment).

-

H318 - Causes Serious Eye Damage: 1-Propanol acts as an aggressive lipid solvent. Upon contact with the ocular surface, it rapidly penetrates the lipid bilayer of the corneal epithelium. This induces immediate protein denaturation and coagulation, leading to irreversible corneal opacity. Standard safety glasses are insufficient; unvented chemical splash goggles are mandatory.

-

H336 - May Cause Drowsiness or Dizziness: As a short-chain aliphatic alcohol, inhaled 1-propanol crosses the blood-brain barrier and acts as a positive allosteric modulator of the

receptor, leading to central nervous system (CNS) depression. In a high-precision isotope lab, even mild cognitive impairment can lead to catastrophic experimental errors or spills.

Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, workflows utilizing 1-Propanol-1-13C must be self-validating—meaning the protocol includes built-in quality control checks that confirm success before proceeding to the next step.

Protocol 1: Anhydrous Preparation of 1-Propanol-1-13C NMR Standards

Causality: Atmospheric moisture introduces a broad HDO peak in NMR spectra, which can obscure critical

-

System Purge: Transfer the sealed 1-Propanol-1-13C ampoule into a glovebox or utilize a Schlenk line purged with high-purity Argon (moisture < 1 ppm).

-

Aliquoting: Using a gas-tight, oven-dried glass syringe, pierce the septum and draw the required volume (e.g., 50 µL).

-

Solvent Mixing: Inject the isotope directly into a pre-dried NMR tube containing 600 µL of deuterated solvent (e.g.,

or -

Self-Validation Step (QA/QC): Acquire a rapid 1D

NMR spectrum. A singular, high-intensity peak corresponding to the C1 position confirms isotopic purity and successful transfer. The absence of unexpected downfield shifts confirms no oxidation to propionaldehyde has occurred during handling.

Protocol 2: In Vitro Metabolic Tracing in Hepatic Cell Lines

Causality: Tracking the

-

Media Preparation: Dilute 1-Propanol-1-13C into sterile, cold (

) cell culture media inside a Class II Biosafety Cabinet to a final concentration of 10 mM. Note: Cold media reduces volatilization of the isotope. -

Dosing: Apply the labeled media to hepatic cell cultures (e.g., HepG2) and incubate at 37 °C in a sealed, gas-tight culture flask to prevent vapor escape.

-

Metabolite Extraction: After 4 hours, aspirate the media and quench cellular metabolism instantly using a

methanol:acetonitrile:water (2:2:1) extraction buffer. -

Self-Validation Step: Perform GC-MS on both the aspirated media and the cell lysate. The proportional decrease of the M+1 1-propanol peak in the media must mathematically match the appearance of M+1 propionate in the lysate, validating the metabolic flux measurement.

Visualizations

Workflow Diagram: Safe Handling and Self-Validation

The following diagram illustrates the strict environmental controls required to handle this highly flammable, moisture-sensitive isotope safely.

Caption: Anhydrous handling and self-validating transfer workflow for 1-Propanol-1-13C.

Pathway Diagram: Metabolic Oxidation

This diagram maps the biological fate of the

Caption: Metabolic oxidation pathway tracking the C1-13C label into the TCA cycle.

References

-

PubChem. "1-Propanol-1-13C | C3H8O | CID 12201039". National Center for Biotechnology Information. Available at:[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". Journal of Organic Chemistry. Referenced via University of Pittsburgh. Available at:[Link]

Sources

1-Propanol-1-13C: Physicochemical Properties, Synthesis, and Analytical Protocols

An In-Depth Technical Guide on

Executive Summary

1-Propanol-1-13C (CAS: 84615-47-4) is a stable isotopologue of n-propanol where the carbon atom at position 1 (attached to the hydroxyl group) is substituted with Carbon-13.[1][2][3] Unlike deuterium labeling, which can significantly alter reaction rates (Kinetic Isotope Effects) and physical properties (boiling point shifts), heavy-atom substitution (

This guide provides a rigorous analysis of the boiling point and density of 1-Propanol-1-13C, addressing common discrepancies in commercial certificates of analysis (CoA) where unlabeled data is often cited. It details the theoretical basis for density shifts, outlines synthesis pathways, and establishes self-validating protocols for experimental verification.

Physicochemical Data Core

Comparative Data Table

The following table contrasts the standard literature values for unlabeled 1-Propanol with the specific data for the 1-13C isotopologue.

| Property | 1-Propanol (Natural Abundance) | 1-Propanol-1-13C (99 atom % 13C) | Source/Method |

| Molecular Formula | -- | ||

| Molecular Weight | 60.10 g/mol | 61.10 g/mol | Calculated |

| Boiling Point (1 atm) | 97.0 - 98.0 °C | 97.0 - 98.0 °C | Lit.[1][2][4][5][6] (Sigma/Aldrich) [1] |

| Density (25 °C) | 0.803 - 0.804 g/mL | 0.817 g/mL (Theoretical)* | Mass Scaling Derived |

| Refractive Index ( | 1.383 - 1.385 | 1.383 - 1.385 | Negligible Isotope Effect |

| Flash Point | 22 °C | 22 °C | Closed Cup |

Critical Analysis of Density Data

The "Vendor Data" Trap: Many chemical suppliers (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) list the density of 1-Propanol-1-13C as 0.804 g/mL , which is identical to the unlabeled compound [1][2]. Researchers must exercise caution here.

The Scientific Reality:

While

-

Mass Increase:

-

Volume Change:

-

Theoretical Density:

.

Guidance: When using 1-Propanol-1-13C for gravimetric preparation of NMR standards, use the theoretical density (0.817 g/mL) or weigh the liquid directly. Do not rely on volumetric pipetting using the unlabeled density value.

Synthesis & Purification Workflow

The high cost of 1-Propanol-1-13C necessitates efficient synthesis with high isotopic incorporation. The standard industrial route (hydroformylation of ethylene) is unsuitable for specific C1 labeling due to the complexity of handling

Primary Synthesis Pathway

The preferred laboratory scale synthesis involves the carbonation of ethylmagnesium bromide with

Reaction Scheme:

-

Grignard Formation: Ethyl bromide + Mg

Ethylmagnesium bromide. -

Carbonation: EtMgBr +

CO -

Reduction: Propionic Acid-1-13C + LiAlH

Visualization of Synthesis Logic

Figure 1: Step-by-step synthesis pathway ensuring specific isotopic labeling at the C1 position.

Experimental Protocols for Validation

Due to the high cost of isotopologues, standard macro-methods (e.g., hydrometers, 100mL distillation) are wasteful. The following micro-scale protocols ensure data integrity with minimal sample loss.

Micro-Ebulliometry (Boiling Point)

Objective: Confirm purity and identity via phase transition temperature. Sample Requirement: 2–5 mL.

-

Apparatus: Use a Cottrell pump ebulliometer or a micro-distillation unit with a calibrated thermocouple.

-

Calibration: Calibrate the thermocouple using standard unlabeled 1-Propanol (BP 97.2 °C) and water (BP 100.0 °C).

-

Equilibrium: Heat sample until reflux is steady. The condensate must wash the thermocouple tip continuously.

-

Correction: Record atmospheric pressure (

). Correct the observed boiling point (

Density Determination (Oscillating U-Tube)

Objective: Validate isotopic enrichment via density shift. Sample Requirement: < 1 mL (Recoverable).

-

Instrument: Digital Density Meter (e.g., Anton Paar DMA series).

-

Temperature Control: Set internal Peltier thermostat to 25.00 °C ± 0.01 °C.

-

Cleaning: Flush U-tube with ethanol followed by acetone; dry with desiccated air.

-

Injection: Inject 1-Propanol-1-13C slowly to avoid micro-bubbles. Visually inspect the cell via the built-in camera.

-

Validation:

-

If

, the sample may be unlabeled or have low enrichment. -

If

, the sample is highly enriched.

-

Validation Logic Flow

Figure 2: Logical decision tree for validating sample identity and isotopic enrichment.

Applications in Drug Development

Metabolic Flux Analysis (MFA)

1-Propanol-1-13C serves as a tracer for alcohol dehydrogenase (ADH) activity.

-

Mechanism: Oxidation of 1-Propanol-1-13C yields Propionic Acid-1-13C.

-

Detection: The

C label at the carbonyl position of propionic acid provides a distinct NMR split signal or Mass Spec fragment (M+1), allowing researchers to quantify the rate of metabolism in liver microsomes without interference from endogenous background [3].

qNMR Internal Standard

Due to the relaxation properties of the

-

Advantage: The C1 carbon appears in a unique chemical shift region (~64 ppm for alcohol, shifting to ~175 ppm if oxidized to acid), providing a clear baseline for integration [4].

References

-

Sigma-Aldrich. (n.d.).[1] 1-Propanol-1-13C Product Specification. Retrieved from

-

PubChem. (2025).[3] 1-Propanol-1-13C Compound Summary. National Library of Medicine. Retrieved from

- Hellerstein, M. K. (2003). In vivo measurement of metabolic fluxes with stable isotopes. Annual Review of Nutrition.

- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

- 1. 1-Propanol-1-13C 13C 99atom 84615-47-4 [sigmaaldrich.com]

- 2. thomassci.com [thomassci.com]

- 3. 1-Propanol-1-13C | C3H8O | CID 12201039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol - Wikipedia [en.wikipedia.org]

- 5. carlroth.com [carlroth.com]

- 6. 1-Propanol | 33538 | Solstice Advanced Materials [lab.solstice.com]

Strategic Sourcing and Application of 1-Propanol-1-13C in Metabolic Tracing and NMR Workflows

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Mechanistic Rationale

1-Propanol-1-13C (CAS: 84615-47-4; Linear Formula: CH3CH2^13CH2OH) is a highly specialized, isotopically labeled tracer utilized across metabolomics, drug development, and synthetic organic chemistry. By substituting the naturally abundant ^12C at the C1 position with the NMR-active ^13C isotope, scientists unlock a highly sensitive probe for tracking carbon fate.

As a Senior Application Scientist, I frequently advise teams on the strategic deployment of this compound. The causality behind selecting a single-labeled isotopologue (1-^13C) over a uniformly labeled variant (U-^13C) is rooted in spectral clarity. Uniform labeling introduces complex ^13C-^13C J-coupling (peak splitting), which dilutes signal intensity across multiplets. A single label at the C1 position yields a sharp, easily quantifiable singlet under ^1H-decoupling, maximizing the signal-to-noise ratio for precise integration in mechanistic studies[1].

Supplier Landscape & Price Comparison

Because 1-Propanol-1-13C requires specialized synthetic pathways (often derived from ^13C-paraformaldehyde[1]), the global supply chain is concentrated among a few elite isotope manufacturers. When sourcing this reagent, researchers must balance isotopic purity with cost. The standard requirement for quantitative NMR and mass spectrometry is 99 atom % ^13C . Lower purities introduce unacceptable isotopic dilution, skewing the M+1 mass shift required for accurate normalization[2].

Quantitative Supplier Comparison

Pricing and availability are subject to institutional contracts and global supply chain fluctuations.

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Price (1g) | Lead Time |

| Sigma-Aldrich (Merck) | 493341-1G | 99 atom % ^13C | ≥99.0% | $798.00 | In Stock / On Demand |

| Cambridge Isotope Labs (CIL) / Eurisotop | Unlabeled CAS: 71-23-8 | 99 atom % ^13C | ≥98.0% | Quote Required* | Variable |

| Toronto Research Chemicals (TRC) | Custom Synthesis | 99 atom % ^13C | ≥98.0% | Quote Required | Custom Synthesis |

*Note: CIL/Eurisotop pricing via international distributors historically aligns closely with Sigma-Aldrich (~$800 USD/g), though direct quotes are required for current stock[3].

Core Applications in Research

Mass Spectrometry Normalization

In advanced metabolomics, 1-Propanol-1-13C is deployed as a stable isotopic internal standard. External standard calibrations often fail in complex biological extracts due to matrix effects (ion suppression or enhancement). By spiking the sample with 1-Propanol-1-13C, researchers can calculate an exact intensity ratio (the m/z feature divided by the M+1 isotopic standard intensity). This effectively standardizes the data across different mass spectrometers and longitudinal time points, creating a highly reproducible diagnostic profile[2].

Mechanistic Synthetic Elucidation

In synthetic organic chemistry, the C1 label is utilized to definitively prove reaction mechanisms. For instance, during the unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX), researchers synthesized 1-^13C-labeled analogs to track the cleavage of the terminal carbon. The ^13C label allowed them to observe the specific release of the C1 carbon as CO2, proving the mechanistic pathway via ^13C-NMR[1].

Self-Validating Experimental Protocol: ^13C-NMR Metabolic Tracing

Objective: Quantify the kinetics of 1-propanol oxidation by hepatic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Causality of Experimental Design:

-

Buffer Selection: The reaction is performed in 50 mM Potassium Phosphate buffer prepared in D2O. Why? D2O provides the necessary deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over the 1-hour time-course acquisition.

-

Quenching Mechanism: Reactions are quenched with cold methanol (-20°C). Why? Methanol instantly denatures the ADH/ALDH enzymes, halting oxidation at exact time points. This prevents the transient 1-^13C-propionaldehyde intermediate from artificially converting to propionic acid during sample transfer.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1-Propanol-1-13C to a 10 mM stock solution in D2O buffer.

-

Baseline Acquisition: In a 5 mm NMR tube, combine 500 µL of buffer, 2 mM NAD+, and 50 µL of the tracer stock. Acquire a baseline ^13C-NMR spectrum (150 MHz) to confirm the C1 alcohol peak at ~64 ppm[1].

-

Enzymatic Initiation: Inject 10 µL of purified hepatic ADH/ALDH mix. Invert the tube twice to ensure homogenous mixing.

-

Time-Course Acquisition: Acquire ^13C spectra every 5 minutes for 1 hour using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Self-Validating Control (Mass Balance): Integrate the peaks for 1-Propanol-1-13C (~64 ppm), 1-^13C-Propionaldehyde (~202 ppm), and 1-^13C-Propionic Acid (~180 ppm).

-

Validation Rule: The sum of the molar integrals (

) must exactly equal the initial integral of the alcohol at

-

Pathway Visualization

Workflow for 1-Propanol-1-13C metabolic oxidation and NMR detection.

Quality Control Guidelines

Before deploying a reagent that costs ~$800 per gram, rigorous incoming QC is mandatory. Do not rely solely on the manufacturer's Certificate of Analysis (CoA).

-

Isotopic Verification: Run a dilute sample through GC-MS. You must observe a clean M+1 mass shift (m/z 61) with less than 1% residual m/z 60 (unlabeled propanol).

-

Chemical Integrity: Acquire a standard ^1H-NMR spectrum. Look specifically for residual solvent peaks (e.g., ethyl acetate or THF) that may have carried over from the ^13C-paraformaldehyde Grignard synthesis[1]. Any impurities >1% can act as competitive inhibitors in enzymatic assays.

References

-

Eurisotop / Cambridge Isotope Laboratories - "N-PROPANOL (1-13C, 99%)"[Link]

- Google Patents - "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry"

-

The Royal Society of Chemistry - "Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)"[Link]

Sources

Methodological & Application

using 1-Propanol-1-13C as an internal standard in quantitative NMR

Application Note: High-Precision qNMR Quantification Using 1-Propanol-1-13C as an Internal Standard

Executive Summary

This application note details the protocol for using 1-Propanol-1-13C (isotopically enriched at the C1 position) as an Internal Standard (IS) for Quantitative NMR (qNMR). While standard 1-Propanol is a common solvent, its use as a qNMR standard is often limited by spectral overlap in the crowded carbinol region (3.4 – 4.0 ppm).

The Core Innovation: By utilizing the 1-Propanol-1-13C isotopologue, we exploit the large one-bond heteronuclear coupling constant (

Technical Specifications & Mechanism

Compound Data

| Property | Specification | Notes |

| Compound | 1-Propanol-1-13C | |

| MW | 61.09 g/mol | Must use specific isotopologue MW for calcs |

| Boiling Point | 97 °C | Volatile: Requires rapid weighing or septum vials |

| Isotopic Enrichment | Critical for accurate integration | |

| Chemical Shift ( | Center of the multiplet | |

| Coupling ( | The "Satellite Splitting" driver |

The "Satellite Dispersion" Strategy

In a standard

By using 1-Propanol-1-13C , the

-

Splitting: The signal splits into a large doublet (

Hz). -

Result: The intensity is distributed into two multiplets located at

ppm and -

Benefit: The central region (3.58 ppm) is cleared, allowing the analyte to be observed without interference.

Experimental Protocol

Workflow Diagram

Figure 1: High-level qNMR workflow emphasizing gravimetric precision.

Step-by-Step Methodology

Step 1: Gravimetric Preparation (The Source of Truth)

-

Equipment: Microbalance (readability 0.001 mg or better).

-

Vessel: Use a screw-cap vial with a septum to prevent evaporation of the 1-Propanol-1-13C.

-

Procedure:

-

Tare the vial.

-

Add Analyte (

mg). Record Mass ( -

Add 1-Propanol-1-13C (

mg). Work quickly due to volatility. Record Mass ( -

Add deuterated solvent (e.g.,

or -

Cap immediately and vortex until fully dissolved.

-

Step 2: Acquisition Parameters (Instrument: 400 MHz+ recommended)

-

Pulse Sequence: zg (Bruker) or pulse (Varian/Agilent). Do NOT use 13C decoupling. We need the satellites.

-

Pulse Angle:

(Maximize signal).[1] -

Relaxation Delay (

):-

Measure

of the standard's satellites (usually faster than non-labeled due to CSA/Dipolar relaxation). -

Set

(typically 30–60 seconds for high precision).

-

-

Spectral Width: Ensure standard satellites and analyte signals are fully covered (typically 20 ppm).

-

Scans (NS): Minimum 16 (for S/N > 150:1).

-

Temperature: Controlled (e.g., 298 K) to prevent chemical shift drift.

Step 3: Processing & Integration

-

Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity, or none for maximum resolution.

-

Phasing: Manual phasing is mandatory. Ensure flat baseline.

-

Baseline Correction: Polynomial (order 1 or 2). Do not use aggressive spline fitting which distorts integrals.

-

Integration Strategy (CRITICAL):

-

Internal Standard: Integrate BOTH

satellite multiplets (the doublet of triplets). Sum their areas. -

Analyte: Integrate the specific analyte resonance.

-

Note: Do not integrate the small central peak of the IS (caused by the 1% residual

).

-

Calculation & Validation

The qNMR Equation

The purity (

| Variable | Definition | Value for 1-Propanol-1-13C |

| Integral of Standard | Sum of both satellites | |

| Number of Protons | 2 (for the | |

| Molecular Weight | 61.09 (Adjusted for 13C) | |

| Purity of Standard | From Certificate of Analysis (CoA) |

Validation Diagram: Spectral Logic

Figure 2: Visualizing the satellite dispersion. The Analyte (Green) sits in the window created by splitting the Standard (Blue).

Troubleshooting & Pitfalls

| Issue | Cause | Solution |

| Drifting Baseline | Improper Phase/Delay | Increase |

| Inconsistent Integrals | Measure | |

| Volatile Loss | Evaporation during weighing | Use a syringe for liquid transfer; weigh into solvent immediately; use back-weighing technique. |

| Isotope Effect | Shift differences | Note that |

References

-

BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[2]

-

Source:

-

-

NIST (National Institute of Standards and Technology). Primary Standard for Quantitative NMR (Benzoic Acid).[3]

-

Source:

-

-

Pauli, G. F., et al. (2005).[4] "Quantitative 1H NMR: Development and potential of a method for natural products analysis." Journal of Natural Products.

-

Source:

-

-

Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.

-

Source:

-

-

Holzgrabe, U. (2010).[5] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Source:

-

Sources

- 1. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qNMR - BIPM [bipm.org]

- 3. A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Propanol Tracers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular metabolic pathway activity[1]. While [13C]glucose and [13C]glutamine are the most commonly deployed tracers, the choice of isotopic tracer fundamentally dictates the precision with which specific metabolic subnetworks can be resolved[2].

For researchers investigating odd-chain fatty acid synthesis, anaplerosis, or the enzymatic kinetics of alcohol/aldehyde dehydrogenases (ADH/ALDH), 13C-propanol offers a distinct, high-resolution alternative to traditional tracers. When introduced into a biological system, labeled propanol is metabolized by the same enzymatic machinery that acts on endogenous substrates, undergoing rapid oxidation to propanal and subsequently to propionic acid[3].

The Causality of Tracer Selection: Why use 13C-propanol instead of 13C-propionate directly? Propionate requires active transport via monocarboxylate transporters (MCTs) to enter the cell, which can become a rate-limiting bottleneck and skew flux estimations. Propanol, conversely, is highly lipophilic and membrane-permeable. It bypasses transport limitations, flooding the intracellular space where it is rapidly converted to propionate by ADH and ALDH. This propionate is then activated to propionyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle via succinyl-CoA, providing a direct readout of anaplerotic flux. In vivo, intravenous infusions of 13C-propanol are highly effective for linking the internal dosimetries of the propyl metabolic series[4].

Caption: Metabolic routing of 13C-propanol into the TCA cycle via anaplerotic succinyl-CoA.

Experimental Methodology: A Self-Validating Protocol

To generate high-fidelity 13C-MFA data, the experimental protocol must be designed as a self-validating system. Every step below includes the mechanistic causality behind the action to ensure rigorous quality control. Adapting isotopic tracer approaches requires specific experimental considerations to prevent uniform labeling and ensure accurate measurements[5].

Phase 1: Tracer Administration & Cell Culture

-

Preparation: Culture mammalian cells in standard media until 70-80% confluence.

-

Tracer Incubation: Wash cells twice with warm PBS to remove residual unlabeled carbon sources. Apply custom media containing 2–5 mM [U-13C3]propanol .

-

Vessel Sealing (Critical): Immediately seal the culture plates with gas-impermeable adhesive films.

-

Causality: Propanol is highly volatile. Unsealed vessels will result in the rapid evaporation of the tracer, shifting the substrate concentration over time and violating the steady-state assumptions required for accurate MFA.

-

Phase 2: Metabolic Quenching & Extraction

-

Rapid Quench: At designated time points (e.g., 0.5h, 1h, 4h, 24h), rapidly aspirate the media, wash with ice-cold saline (<2 seconds), and immediately submerge the cells in -80°C 80:20 Methanol:Water.

-

Causality: Intracellular metabolic fluxes occur on the order of seconds. Rapid thermal quenching instantly denatures enzymes (like ALDH), preventing post-sampling metabolism that would artificially skew the Mass Isotopomer Distribution (MID).

-

-

Internal Standard Addition: Spike the extraction solvent with 1 µg/mL of an unnatural isotope (e.g., D7-butyrate).

-

Causality: This acts as an internal self-validating control for extraction efficiency and MS ionization suppression.

-

Phase 3: LC-MS/GC-MS Data Acquisition

-

Derivatization (For GC-MS only): Derivatize dried polar extracts using Methoxyamine (MOX) and TMS.

-

Causality: Propionate and TCA intermediates are highly polar and non-volatile. Derivatization increases volatility and thermal stability, ensuring sharp chromatographic peaks.

-

-

Analysis: Run samples through a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to capture the isotopic envelopes of key metabolites.

Caption: Self-validating 5-step experimental workflow for 13C-propanol metabolic flux analysis.

Quantitative Data Presentation & Quality Control

Once MS data is acquired, the raw isotopic envelopes must be corrected for natural isotope abundance (e.g., naturally occurring 13C, 15N, 18O) to yield the true Mass Isotopomer Distribution (MID).

Table 1: Expected Mass Isotopomer Distributions (MIDs) using [U-13C3]Propanol

Note: Values represent a typical steady-state enrichment profile in a highly anaplerotic cell line.

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 (Fully Labeled) | Biological Significance |

| Propanol | < 5% | < 1% | < 1% | > 93% | Validates tracer pool integrity and lack of evaporation. |

| Propionate | 15% | 2% | 3% | 80% | Indicates robust ALDH pathway activity converting tracer. |

| Succinate | 40% | 5% | 10% | 45% | Proves anaplerotic entry via the Propionyl-CoA/MUT pathway. |

| Malate | 50% | 12% | 18% | 20% | Demonstrates forward TCA cycle progression and scrambling. |

Table 2: Self-Validating Quality Control Matrix

To ensure the trustworthiness of the data before computational modeling, apply the following self-validating checks:

| Validation Metric | Target Threshold | Causality & Corrective Action |

| Total Carbon Recovery | > 90% relative to unlabelled control | Ensures tracer isn't lost to evaporation. Action: If <90%, check vessel seals and temperature. |

| Isotopic Steady State | Variance < 5% between consecutive late timepoints | Confirms metabolic equilibrium. Action: If >5%, the system is dynamic; switch to INST-MFA modeling. |

| Internal Standard CV | < 10% across all biological replicates | Validates extraction consistency. Action: If >10%, recalibrate MS optics or repeat the extraction phase. |

Computational Flux Estimation (EMU Framework)

Mathematical modeling translates MIDs into absolute intracellular fluxes. Depending on the temporal nature of your data, you must select the correct mathematical framework[1]:

-

Steady-State 13C-MFA: Applied when the system is at the end of a long-term labeling process and isotopic equilibrium has been reached. The Elementary Metabolite Unit (EMU) framework is used to efficiently simulate the MIDs based on an assumed metabolic network, iteratively adjusting flux values to minimize the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.

-

INST-MFA (Isotopically Non-Stationary MFA): Required if the metabolic flux is constant but the isotopic labeling fraction is still changing with time (e.g., early time points < 2 hours)[1]. INST-MFA requires solving ordinary differential equations (ODEs) for isotopic transients, providing deeper insights into pool sizes and rapid fluxes, such as the immediate ADH-mediated conversion of propanol to propanal.

Applications in Drug Development

The use of 13C-propanol tracers provides unique pharmacological insights that standard glucose/glutamine tracers cannot:

-

Targeting Cancer Metabolism: Certain tumors rely heavily on odd-chain fatty acid oxidation and propionate anaplerosis to survive under glucose deprivation. 13C-propanol MFA allows drug developers to screen the efficacy of Propionyl-CoA Carboxylase (PCC) inhibitors.

-

Vitamin B12 Deficiency Models: The conversion of methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase (MUT) is strictly Vitamin B12-dependent. 13C-propanol tracing provides a direct, quantitative functional assay for intracellular B12 utilization.

-

Toxicity & Xenobiotic Screening: Because propanol metabolism relies on ADH and ALDH, this tracer can be co-administered with novel drug candidates to evaluate off-target hepatotoxicity or drug-alcohol interactions[3].

References

-

[3] Application Notes and Protocols: 1-Propanol-1,1-d2 as a Metabolic Tracer. Benchchem. 3

-

[4] Linking internal dosimetries of the propyl metabolic series in rats. ResearchGate. 4

-

[1] 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. NIH PMC. 1

-

[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. NIH PMC. 2

-

[5] Adapting isotopic tracer and metabolic flux analysis. OSTI.GOV. 5

Sources

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

Application Note: Real-Time Kinetic Tracking of Alcohol Dehydrogenase Activity Using 1-Propanol-1-13C and NMR Spectroscopy

Target Audience: Enzymologists, Metabolic Engineers, and Drug Discovery Scientists Application Areas: Biocatalysis, Metabolic Flux Analysis, and ADH Inhibitor Screening

Introduction & Mechanistic Rationale

Alcohol dehydrogenase (ADH, EC 1.1.1.1) is a critical oxidoreductase that catalyzes the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, utilizing NAD⁺/NADH as a cofactor. In drug development and metabolic engineering, accurately quantifying ADH kinetics is paramount for screening inhibitors (e.g., fomepizole) or optimizing microbial fusel alcohol production 1.

While traditional ADH assays rely on UV-Vis spectrophotometry to monitor NADH formation at 340 nm, this optical method suffers from interference in complex biological matrices and lacks substrate-specific resolution. To overcome this, we employ ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy combined with 1-Propanol-1-¹³C as an isotopically labeled substrate 2.

The Causality of the Isotopic Approach

The oxidation of 1-propanol to propanal involves a hybridization change at the C1 carbon from

Metabolic conversion of 1-Propanol-1-13C to Propanal-1-13C catalyzed by ADH.

Self-Validating Assay Design

To ensure Trustworthiness and strict Scientific Integrity, this protocol is engineered as a self-validating system .

-

Internal Mass Balance: Because the ¹³C label is conserved, the sum of the molar integrals of 1-propanol-1-¹³C and propanal-1-¹³C at any time point (

) must equal the initial integral of 1-propanol-1-¹³C at -

External Coaxial Reference: A sealed coaxial capillary insert containing TSP-d4 (Trimethylsilylpropanoic acid) of a known concentration is placed inside the NMR tube. This provides an absolute chemical shift reference (0 ppm) and an invariant integration standard to correct for any spectrometer sensitivity drift during the time-course acquisition.

-

Thermodynamic Driving Force: The ADH reaction produces a proton (

). By poising the buffer at an alkaline pH (9.2), Le Chatelier's principle drives the equilibrium heavily toward the aldehyde product, preventing the reverse reaction from complicating initial rate kinetics 4.

Quantitative Data & Expected Parameters

| Parameter | 1-Propanol-1-¹³C | Propanal-1-¹³C | Rationale for Experimental Choice |

| ¹³C Chemical Shift (δ) | ~64.0 ppm | ~202.5 ppm | Wide dispersion prevents peak overlap. |

| T₁ Relaxation Time | ~2.5 s | ~3.8 s | Dictates the D1 delay in NMR to ensure full relaxation. |

| Optimal Assay pH | - | 9.0 - 9.2 | Alkaline pH acts as a proton sink to drive oxidation 4. |

| NAD⁺ Concentration | - | 10 mM | Excess ensures zero-order kinetics for the cofactor. |

Experimental Workflow & Protocol

Self-validating workflow for real-time 13C NMR kinetic tracking of ADH.

Step 1: Reagent and Sample Preparation

Causality Check: Sodium pyrophosphate is chosen over Tris-HCl because primary amines in Tris can occasionally form Schiff bases with the highly reactive propanal product, skewing the mass balance.

-

Prepare a 100 mM Sodium Pyrophosphate buffer adjusted to pH 9.2 using NaOH.

-

Prepare a 100 mM NAD⁺ stock solution in the pH 9.2 buffer. Keep on ice.

-

Prepare the NMR sample matrix in a standard 5 mm NMR tube:

-

450 µL of Sodium Pyrophosphate buffer (pH 9.2).

-

60 µL of D₂O (provides the deuterium lock signal for the spectrometer).

-

60 µL of 100 mM NAD⁺ stock (Final concentration ~10 mM).

-

10 µL of 1-Propanol-1-¹³C (Final concentration ~200 mM).

-

-

Insert a sealed coaxial capillary containing 50 mM TSP-d4 in D₂O into the NMR tube.

Step 2: NMR Spectrometer Setup

Causality Check: We utilize an inverse-gated decoupling pulse sequence. Standard ¹H decoupling enhances ¹³C signals via the Nuclear Overhauser Effect (NOE). Because the NOE enhancement factor differs between the CH₂ of propanol and the CH of propanal, standard decoupling ruins quantitative integration. Inverse-gated decoupling turns off the decoupler during the relaxation delay, suppressing NOE.

-

Insert the sample into the NMR spectrometer (e.g., 500 MHz or 600 MHz equipped with a broadband probe).

-

Set the probe temperature to exactly 298 K (25°C) to ensure thermodynamic consistency.

-

Lock onto the D₂O signal, tune the ¹³C and ¹H channels, and shim the magnetic field using the TSP peak to ensure a line width of <1 Hz.

-

Configure the ¹³C inverse-gated decoupling sequence (zgig on Bruker systems):

-

Relaxation Delay (D1): 20 seconds (Must be >5× the longest T₁ to ensure complete magnetization recovery).

-

Number of Scans (NS): 8 to 16 scans per time point (optimizing temporal resolution vs. signal-to-noise).

-

Step 3: Reaction Initiation & Acquisition

-

Eject the NMR tube from the magnet.

-

Rapidly inject 20 µL of purified Alcohol Dehydrogenase (e.g., 5 U/mL final concentration) directly into the solution.

-

Invert the tube 3 times to mix, and immediately re-insert it into the spectrometer.

-

Start a pseudo-2D kinetic acquisition array (e.g., acquiring a 1D ¹³C spectrum every 3 to 5 minutes for a total of 60 minutes).

Step 4: Data Processing and Kinetic Analysis

-

Apply an exponential window function (Line Broadening = 1.0 Hz) to the Free Induction Decays (FIDs) prior to Fourier Transformation.

-

Phase and baseline-correct all spectra identically.

-

Reference the chemical shift to the coaxial TSP peak at 0.0 ppm.

-

Integrate the 1-Propanol-1-¹³C peak (~64 ppm) and the Propanal-1-¹³C peak (~202 ppm) across all time points.

-

Self-Validation Check: Calculate

. If this sum deviates by >5% from -

Plot the concentration of Propanal-1-¹³C versus time. The slope of the linear portion of this curve (typically the first 10-15% of substrate conversion) represents the initial velocity (

) of the enzyme.

References

- The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PMC (nih.gov).

- NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate.

- Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. MDPI.

- Application of the reverse dept polarization-transfer pulse sequence to monitor in vitro and in vivo metabolism of 13C-ethanol by 1H-NMR spectroscopy. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of the reverse dept polarization-transfer pulse sequence to monitor in vitro and in vivo metabolism of 13C-ethanol by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

1-Propanol-1-13C tracer experiments in E. coli metabolism

Application Note: 1-Propanol-1-13C Tracer Experiments in E. coli Metabolism

Executive Summary

This application note details the protocol for using 1-Propanol-1-13C as a metabolic tracer in Escherichia coli. While glucose is the standard carbon source for flux analysis, 1-propanol serves as a specialized probe for the Methylcitrate Cycle (MCC) and propionyl-CoA metabolism.

This protocol is critical for researchers developing 1-propanol biofuels, studying short-chain alcohol toxicity, or investigating anaplerotic fluxes in engineered strains. Unlike uniform labeling, the specific C1-label allows for the precise discrimination between oxidative decarboxylation (label loss via CO2) and anaplerotic assimilation (label retention in TCA intermediates).

Mechanistic Grounding & Pathway Logic

To interpret the data, one must understand the fate of the 1-13C label. Wild-type E. coli metabolizes 1-propanol via oxidation to Propionyl-CoA , a toxic intermediate that must be detoxified.

The Metabolic Route:

-

Uptake & Oxidation: 1-Propanol is oxidized to Propanal and then Propionyl-CoA by alcohol dehydrogenases (AdhE/P) and aldehyde dehydrogenases.

-

Tracer Fate: 1-Propanol-1-13C

Propionyl-CoA-[1-13C] (Label is on the carbonyl carbon).

-

-

The Methylcitrate Cycle (MCC): In E. coli, Propionyl-CoA enters the MCC (encoded by the prp operon).

-

Condensation: Propionyl-CoA-[1-13C] + Oxaloacetate

Methylcitrate (C1-labeled). -

Cleavage: Methylisocitrate

Pyruvate-[1-13C] + Succinate (Unlabeled).

-

-

The Divergence Point (The "Readout"): The resulting Pyruvate-[1-13C] has two major fates:

-

Fate A (Oxidation): Pyruvate-[1-13C]

Acetyl-CoA + -

Fate B (Anaplerosis): Pyruvate-[1-13C]

Oxaloacetate-[1-13C] (via PPC/Pyruvate Carboxylase). The label enters the TCA cycle pool.

-

Hypothesis Validation: By measuring the Mass Isotopomer Distribution (MID) of Alanine (a proxy for Pyruvate) and Glutamate (a proxy for TCA cycle alpha-ketoglutarate), we can quantify the flux through the MCC.

Pathway Visualization

Caption: Atom mapping of 1-Propanol-1-13C through the E. coli Methylcitrate Cycle. Note the divergence of the label at Pyruvate.

Experimental Protocol

This protocol is adapted from the gold-standard methods established by Zamboni et al. (2009) for 13C-MFA, optimized for volatile alcohol tracers.

A. Materials

-

Strain: E. coli K-12 MG1655 (WT) or engineered variant.

-

Base Medium: M9 Minimal Medium (47.8 mM Na

HPO -

Carbon Sources:

-

Substrate: Unlabeled Glucose (4 g/L) – Required to support growth as 1-propanol is toxic/poor carbon source.

-

Tracer: 1-Propanol-1-13C (Sigma-Aldrich/Cambridge Isotope, >99% purity). Final concentration: 10–20 mM (sub-toxic level).

-

B. Culture & Labeling (Step-by-Step)

-

Pre-culture: Inoculate a single colony into 5 mL M9 + Glucose (unlabeled). Grow overnight at 37°C.

-

Inoculation: Dilute pre-culture 1:100 into 50 mL fresh M9 containing 4 g/L Glucose + 15 mM 1-Propanol-1-13C .

-

Note: Use baffled flasks with gas-tight caps if concerned about volatility, though aerobic conditions require air exchange. For 1-propanol, standard breathable seals are usually acceptable if the experiment duration is <12 hours, as evaporation is slow relative to uptake.

-

-

Growth: Incubate at 37°C, 250 rpm. Monitor OD

. -

Harvesting (Metabolic Steady State): Harvest cells in mid-exponential phase (OD

= 1.0 – 1.5). This ensures the isotopic labeling of proteinogenic amino acids has reached steady state.

C. Quenching & Extraction

-

Quench: Rapidly transfer 1 mL of culture into a pre-cooled (-40°C) centrifuge tube. Centrifuge at 13,000 x g for 1 min at 4°C.

-

Wash: Discard supernatant. Briefly wash pellet with 1 mL cold saline (0.9% NaCl) to remove extracellular tracer.

-